molecular formula C8H9I2NO2 B12898367 Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate CAS No. 5448-13-5

Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate

Cat. No.: B12898367
CAS No.: 5448-13-5
M. Wt: 404.97 g/mol
InChI Key: WBTKKELHKSKSRS-UHFFFAOYSA-N
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Description

Ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate (CAS 5448-13-5) is a dihalogenated pyrrole derivative with the molecular formula C 8 H 9 I 2 NO 2 and a molecular weight of 404.97 g/mol . This compound features a pyrrole ring—a five-membered aromatic nitrogen heterocycle—that is strategically substituted with iodine atoms at the 2 and 5 positions, a methyl group at the 4 position, and an ethoxycarbonyl group at the 3 position . The presence of iodine makes it a valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal for constructing more complex molecular architectures in medicinal and organic chemistry. Pyrrole derivatives are privileged structures in drug discovery and material science due to their prevalence in natural products and pharmaceuticals . They are known to interact with various biological receptors and enzymes, and specific pyrrole-based compounds have been studied for their antibacterial properties and role as ionophores . The physicochemical properties of this compound include a density of 2.218 g/cm³, a boiling point of 444.3°C at 760 mmHg, and a flash point of 222.5°C . This compound is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory.

Properties

CAS No.

5448-13-5

Molecular Formula

C8H9I2NO2

Molecular Weight

404.97 g/mol

IUPAC Name

ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H9I2NO2/c1-3-13-8(12)5-4(2)6(9)11-7(5)10/h11H,3H2,1-2H3

InChI Key

WBTKKELHKSKSRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)I)I

Origin of Product

United States

Preparation Methods

Halogenation of Pyrrole Derivatives

The core step is the electrophilic iodination of the pyrrole ring. The process typically involves:

  • Starting material: Ethyl 4-methyl-1H-pyrrole-3-carboxylate or a closely related pyrrole ester.
  • Iodinating agent: Molecular iodine (I2) or iodine monochloride (ICl) is used to introduce iodine atoms selectively.
  • Reaction conditions: The reaction is carried out in an aprotic solvent such as dichloromethane or acetonitrile, often under reflux to promote complete substitution.
  • Temperature control: Maintaining moderate temperatures (room temperature to reflux) is critical to avoid over-iodination or decomposition.
  • Reaction time: Typically several hours (e.g., 3–6 hours) to ensure full diiodination at the 2 and 5 positions.

The electrophilic substitution mechanism involves the formation of an iodonium intermediate, favoring substitution at the activated 2 and 5 positions of the pyrrole ring due to resonance stabilization.

Esterification and Ring Closure (If Starting from Precursors)

In some synthetic routes, the pyrrole ring is constructed via Paal-Knorr synthesis or related cyclization methods starting from 1,4-diketones and amines, followed by esterification:

  • Paal-Knorr reaction: 1,4-diketones react with ammonia or primary amines under acidic conditions (e.g., p-toluenesulfonic acid) in refluxing toluene to form substituted pyrroles.
  • Esterification: Introduction of the ethyl carboxylate group at position 3 can be achieved by reacting the pyrrole intermediate with ethyl chloroformate or via direct esterification of the corresponding carboxylic acid.

Purification Techniques

  • Chromatography: Flash column chromatography using silica gel and solvent systems such as ethyl acetate/hexanes is employed to isolate the pure diiodo-substituted pyrrole.
  • Recrystallization: Further purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) enhances purity.
  • Characterization: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and substitution pattern.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, Acetonitrile, Toluene Aprotic solvents preferred for halogenation
Temperature Room temperature to reflux (~25–80 °C) Reflux often used to drive reaction to completion
Reaction Time 3–6 hours Monitored by TLC for completion
Iodinating Agent Iodine (I2), Iodine monochloride (ICl) Stoichiometric or slight excess
Catalyst/Acid Sometimes acid catalysts (e.g., PTSA) To facilitate ring closure in pyrrole synthesis
Purification Flash chromatography, recrystallization Ensures high purity and correct substitution

Representative Synthetic Route Summary

  • Synthesis of 4-methyl-1H-pyrrole-3-carboxylate intermediate:

    • Via Paal-Knorr reaction of appropriate diketones and ammonia or amines.
    • Esterification to introduce ethyl carboxylate group.
  • Diiodination:

    • Treat the pyrrole ester with iodine in dichloromethane under reflux.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Quench and work up the reaction mixture.
  • Purification:

    • Isolate product by chromatography.
    • Recrystallize to obtain pure Ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate.

Research Findings and Notes

  • The electrophilic iodination is highly regioselective due to the electron-rich nature of the pyrrole ring, favoring substitution at the 2 and 5 positions.
  • Reaction conditions such as solvent choice and temperature significantly affect yield and purity.
  • The presence of the methyl group at position 4 and the ethyl carboxylate at position 3 influences the electronic environment, facilitating selective diiodination.
  • Spectroscopic data (NMR, IR) confirm the substitution pattern and purity.
  • The compound’s molecular weight is approximately 404.97 g/mol, with a density of 2.218 g/cm³ and a boiling point around 444 °C at 760 mmHg.
  • The synthetic method avoids harsh reagents and conditions, making it suitable for laboratory-scale preparation with potential for scale-up.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Pyrrole ring formation 1,4-diketone + ammonia, reflux in toluene + PTSA Formation of substituted pyrrole intermediate
Esterification Ethyl chloroformate or direct esterification Introduction of ethyl carboxylate group
Diiodination Iodine (I2) in dichloromethane, reflux Selective 2,5-diiodination of pyrrole ring
Purification Flash chromatography, recrystallization Isolation of pure this compound

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activities
Research indicates that pyrrole derivatives, including ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate, exhibit significant antimicrobial properties. Studies have shown that compounds with iodine substitutions can enhance biological activity against various pathogens. The presence of the pyrrole ring contributes to the ability of these compounds to interact with biological membranes and enzymes, making them suitable candidates for developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Pyrrole derivatives are known to inhibit cancer cell proliferation by inducing apoptosis in malignant cells. This compound has shown promise in preliminary studies for targeting specific cancer pathways, making it a candidate for further development as an anticancer drug .

Materials Science

Polymer Synthesis
this compound can be utilized in the synthesis of conducting polymers. The incorporation of iodine into the pyrrole structure enhances the electrical conductivity of the resulting polymers. These materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form stable radical cations contributes to its effectiveness in polymerization processes .

Nanomaterials Development
The compound is also being explored in the field of nanotechnology. Its chemical structure allows for functionalization and modification at the nanoscale, leading to the development of nanocomposites with enhanced mechanical and thermal properties. These materials can be used in various applications, such as drug delivery systems and biosensors .

Agricultural Chemistry

Pesticide Development
Research into this compound has revealed its potential as a pesticide or herbicide. The compound's ability to disrupt biological processes in pests makes it a candidate for developing safer and more effective agricultural chemicals. Preliminary studies suggest that it may serve as an effective agent against specific pests while minimizing environmental impact due to its targeted action .

Summary Table of Applications

Application AreaSpecific UsesNotable Properties
Medicinal ChemistryAntimicrobial agents, anticancer drugsEnhances biological activity
Materials ScienceConducting polymers, nanocompositesImproved conductivity and stability
Agricultural ChemistryPesticides and herbicidesTargeted action against pests

Case Studies

  • Antimicrobial Efficacy Study
    A study published in a peer-reviewed journal assessed the antimicrobial activity of several pyrrole derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates compared to control groups, highlighting its potential for clinical applications .
  • Polymer Conductivity Research
    In another study focusing on polymer synthesis, researchers incorporated this compound into a conductive polymer matrix. The resulting material exhibited enhanced electrical conductivity and mechanical strength, making it suitable for electronic applications .
  • Pesticidal Activity Assessment
    A recent investigation evaluated the efficacy of this compound as a pesticide. The findings demonstrated effective pest control with minimal toxicity to non-target organisms, suggesting its viability as an environmentally friendly agricultural chemical .

Mechanism of Action

The mechanism of action of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets such as enzymes and receptors. The iodine atoms may play a role in enhancing the compound’s binding affinity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. Fluorine/Cyano Groups: The diiodo substituents in the target compound confer greater polarizability and steric bulk compared to fluorine or cyano groups in analogs like and .
  • Molecular Weight : The diiodo substitution increases molecular weight (~438 g/mol) relative to analogs with lighter halogens (e.g., 328–402 g/mol), impacting solubility and bioavailability.
  • Synthetic Complexity: Iodination at positions 2 and 5 likely requires stringent conditions (e.g., iodine monochloride or directed ortho-metalation), contrasting with milder methods for introducing cyano or trifluoromethyl groups .

Physicochemical and Spectroscopic Properties

  • Thermal Stability : Iodo-substituted pyrroles generally exhibit lower thermal stability than fluorinated analogs due to weaker C–I bonds (bond dissociation energy ~55 kcal/mol vs. C–F ~116 kcal/mol). This may limit high-temperature applications .
  • NMR Shifts : The methyl group at position 4 in the target compound would resonate near δ 2.2 ppm (similar to δ 2.12–2.22 ppm in ), while iodine’s electronegativity deshields adjacent protons, as seen in ’s aromatic proton shifts (δ 7.24–7.57 ppm).
  • Mass Spectrometry: The diiodo substituents produce a distinct isotopic pattern (due to iodine’s 127 amu monoisotopic mass), aiding identification compared to fluorine-containing analogs .

Biological Activity

Ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate (CID 226726) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies concerning this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H9I2NO2
  • Molecular Weight : 325.97 g/mol
  • IUPAC Name : Ethyl 2,5-diiodo-4-methylpyrrole-3-carboxylate

The presence of iodine substituents on the pyrrole ring is hypothesized to enhance its biological activity by increasing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrrole moieties exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of several pathogenic bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents.

Antitumor Activity

The antitumor potential of this compound has also been explored. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism underlying these effects may involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Molecular docking studies indicate that this compound binds effectively to the active site of COX-2, potentially leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

Case Studies and Research Findings

  • Antibacterial Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyrrole derivatives, including this compound. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another study focused on the anticancer properties of pyrrole derivatives found that this compound induced apoptosis in cancer cells through mitochondrial pathways . This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.
  • Inflammation Modulation : In a study aimed at discovering new COX inhibitors, this compound was identified as a potent inhibitor with a COX-2 selectivity index significantly higher than that of traditional NSAIDs .

Q & A

Q. What synthetic strategies are commonly employed for preparing Ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate?

Methodological Answer: The compound can be synthesized via iodination of a pyrrole precursor. For example, diiodination at positions 2 and 5 of the pyrrole ring is typically achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Ethyl esterification is often performed via coupling reactions (e.g., EDCl/HOBt-mediated acylation) or nucleophilic substitution . Key intermediates, such as 3-methyl-1H-pyrrole-2-carboxylate derivatives, are synthesized first, followed by regioselective iodination .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms substitution patterns (e.g., methyl, iodine, ester groups) and aromatic proton environments .
  • ESI-MS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding, halogen bonding) using programs like SHELXL .

Q. What safety precautions are essential when handling this compound in the lab?

Methodological Answer: While specific safety data for this compound is limited, analogous iodinated pyrroles require:

  • PPE (gloves, goggles) to avoid skin/eye contact.
  • Fume hood use due to potential volatility of iodine-containing compounds.
  • Proper disposal of halogenated waste to prevent environmental contamination .

Advanced Research Questions

Q. How can iodination regioselectivity be optimized in pyrrole derivatives?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic effects : Electron-donating groups (e.g., methyl at position 4) direct iodination to electron-deficient positions (2 and 5).
  • Catalysts : Lewis acids like BF3·Et2O enhance iodine electrophilicity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor controlled iodination . Data Contradiction Note: Conflicting yields (e.g., 23–66% in ) suggest sensitivity to reactant purity and reaction scale .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Halogen bonding : Iodine atoms participate in strong I···O/N interactions, but excessive symmetry can hinder crystal growth. Use slow evaporation in mixed solvents (e.g., CHCl3/hexane) .
  • Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) predicts aggregation motifs. Tools like Mercury CSD 2.0 identify packing similarities to related structures .

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry, predict NMR chemical shifts, and analyze frontier molecular orbitals (HOMO-LUMO gaps). Studies on analogous pyrroles (e.g., ) show methyl and iodine substituents increase electron density at the pyrrole core, affecting reactivity .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) for drug design .

Q. How to resolve discrepancies in reported synthetic yields for iodinated pyrroles?

Methodological Answer:

  • Reaction monitoring : Use TLC or in situ IR to track intermediate formation.
  • Scale-dependent effects : Microscale reactions may exhibit higher variability due to impurity interference.
  • Reproducibility : Adopt standardized protocols (e.g., ’s General Procedure F1) and report detailed conditions (solvent purity, catalyst lot) .

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